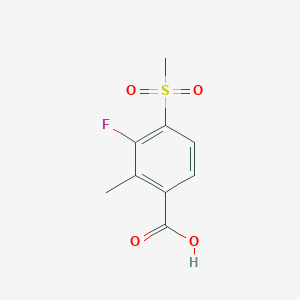

3-Fluoro-2-methyl-4-(methylsulfonyl)benzoic acid

Description

The exact mass of the compound this compound is 232.02055810 g/mol and the complexity rating of the compound is 346. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-fluoro-2-methyl-4-methylsulfonylbenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FO4S/c1-5-6(9(11)12)3-4-7(8(5)10)15(2,13)14/h3-4H,1-2H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMTWIUHPASHZQO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1F)S(=O)(=O)C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601238717 | |

| Record name | 3-Fluoro-2-methyl-4-(methylsulfonyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601238717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118939-18-7 | |

| Record name | 3-Fluoro-2-methyl-4-(methylsulfonyl)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=118939-18-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Fluoro-2-methyl-4-(methylsulfonyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601238717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Fluoro 2 Methyl 4 Methylsulfonyl Benzoic Acid

Retrosynthetic Analysis and Key Precursors

A logical retrosynthetic approach to 3-fluoro-2-methyl-4-(methylsulfonyl)benzoic acid involves disconnecting the carbon-sulfur bond of the methylsulfonyl group. This reveals that the sulfone can be readily prepared from its corresponding methylsulfanyl precursor through oxidation, a common and high-yielding transformation in organic synthesis. This precursor is, in turn, accessible from a difluorinated benzoic acid derivative.

The synthesis strategically begins with 3,4-difluoro-2-methylbenzoic acid as the foundational precursor. This starting material contains two key features: the core benzoic acid structure and two fluorine atoms at positions 3 and 4. The fluorine atom at the C-4 position is activated for nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing effect of the para-carboxyl group. This activation allows for the selective displacement of the C-4 fluorine by a suitable nucleophile, leaving the C-3 fluorine intact and setting the stage for the introduction of the sulfur moiety.

The crucial intermediate in this synthetic sequence is 3-fluoro-2-methyl-4-(thiomethyl)benzoic acid. This compound is formed by the reaction of 3,4-difluoro-2-methylbenzoic acid with a methylthiolate source, such as sodium thiomethoxide (NaSMe). In this step, the thiolate anion acts as the nucleophile, attacking the electron-deficient C-4 position of the benzene (B151609) ring and displacing the fluoride (B91410) ion. The formation of this stable thioether intermediate is pivotal as it contains the sulfur atom in the correct position, ready for the subsequent oxidation to the target sulfone.

Table 1: Key Precursors and Intermediate

| Compound Name | Role in Synthesis |

| 3,4-Difluoro-2-methylbenzoic acid | Starting Material |

| 3-Fluoro-2-methyl-4-(thiomethyl)benzoic acid | Key Intermediate |

Detailed Synthetic Pathways

The forward synthesis builds upon the retrosynthetic analysis, starting with the formation of the thioether intermediate and culminating in its oxidation to the final sulfonyl compound.

The conversion of the methylsulfanyl group (-SMe) to a methylsulfonyl group (-SO2Me) is achieved through oxidation. This step is critical for installing the final functional group and is typically accomplished using strong oxidizing agents that can reliably convert the sulfide (B99878) to the highest oxidation state of sulfur.

A widely used, effective, and environmentally benign reagent for the oxidation of sulfides to sulfones is Oxone®. nih.gov Oxone's active component is potassium peroxymonosulfate (B1194676) (KHSO₅), a powerful oxidant that is stable, easy to handle, and relatively inexpensive. organic-chemistry.org The reaction is typically performed by treating the 3-fluoro-2-methyl-4-(thiomethyl)benzoic acid intermediate with at least two equivalents of Oxone® in a suitable solvent system, such as a mixture of methanol (B129727) and water, at room temperature. The use of two or more equivalents ensures the complete oxidation of the sulfide, bypassing the intermediate sulfoxide (B87167) stage to yield the desired sulfone directly.

Table 2: Representative Conditions for Oxidation with Oxone®

| Parameter | Condition | Purpose |

| Substrate | 3-Fluoro-2-methyl-4-(thiomethyl)benzoic acid | The precursor to be oxidized. |

| Oxidant | Oxone® (2KHSO₅·KHSO₄·K₂SO₄) | Provides the active species for oxidation. |

| Stoichiometry | >2 equivalents | Ensures complete conversion to the sulfone. |

| Solvent | Methanol/Water or Acetonitrile/Water | Provides a medium for the reaction. |

| Temperature | Room Temperature | Allows for a controlled reaction rate. |

For larger-scale industrial applications, alternative oxidation processes are often considered to optimize cost, safety, and environmental impact. While Oxone® is effective, reagents like hydrogen peroxide (H₂O₂) and molecular oxygen (O₂) or air are often preferred as terminal oxidants due to their low cost and the formation of water as the only byproduct. organic-chemistry.orgnih.gov

These scalable methods frequently employ catalysts to achieve high efficiency and selectivity. organic-chemistry.org For instance, the oxidation of aryl sulfides with hydrogen peroxide can be catalyzed by various metal complexes, such as those based on niobium or tungsten, which can be recycled and reused. organic-chemistry.org Another green and scalable approach involves the use of air or O₂ as the oxidant, often promoted by a specific solvent system at elevated temperatures, which can provide excellent yields of the sulfone product. organic-chemistry.orgresearchgate.net These processes are attractive for industrial synthesis due to their sustainability and favorable economics.

Table 3: Comparison of Scalable Oxidation Methods for Sulfide to Sulfone Conversion

| Oxidant System | Catalyst/Promoter | Advantages | Considerations |

| Hydrogen Peroxide (H₂O₂) ** | Niobium carbide, Tungstate catalysts organic-chemistry.org | Green byproduct (water), high atom economy. | Requires a catalyst for efficient conversion. |

| Air / Molecular Oxygen (O₂) ** | Solvent-promoted (e.g., DPDME) organic-chemistry.org | Highly economical, readily available oxidant. | May require higher temperatures and pressures. |

| Urea-Hydrogen Peroxide | Phthalic anhydride (B1165640) organic-chemistry.org | Stable solid oxidant, easy to handle. | Generates stoichiometric organic waste. |

Regioselective Fluorination Strategies for Benzoic Acid Scaffolds

The introduction of a fluorine atom at a specific position on a benzoic acid scaffold is a critical step in the synthesis of this compound. Achieving regioselectivity is paramount to ensure the desired isomer is obtained, which can be challenging due to the directing effects of the existing substituents.

Recent advancements have highlighted methods for the selective fluorination of benzoic acid derivatives. One notable strategy involves a radical decarboxylative carbometalation approach. This method utilizes a photoinduced ligand-to-metal charge transfer (LMCT) to generate high-valent arylcopper(III) intermediates, which can then undergo reductive elimination to form carbon-fluorine bonds. organic-chemistry.org This technique has proven effective for a general decarboxylative fluorination of benzoic acids at low temperatures, overcoming the high-temperature requirements of traditional methods. organic-chemistry.orgacs.org

Another approach involves the direct C-H fluorination of benzoic acid derivatives. While not explicitly detailed for this specific compound in the provided results, the principles of directed C-H activation could be applied. For instance, palladium-catalyzed methods have been developed for the ortho-C-H functionalization of benzoic acids, and similar principles could be adapted for fluorination with appropriate reagents. researchgate.net

Carboxylic Acid Functionalization Techniques

The carboxylic acid group is a versatile functional handle that can be introduced or manipulated at various stages of the synthesis. Traditional methods for the formation of the benzoic acid moiety include the Grignard reaction of a suitable aryl halide with carbon dioxide. For example, a related compound, 3-fluoro-4-methyl-benzoic acid, can be prepared from 2-fluoro-4-bromotoluene via a Grignard reaction followed by treatment with carbon dioxide. prepchem.com

Modern techniques for carboxylic acid functionalization offer milder and more efficient alternatives. Metallaphotoredox catalysis has emerged as a powerful tool for the functionalization of both aliphatic and aromatic carboxylic acids. princeton.edu These methods often allow for the direct use of the native carboxylic acid functionality, avoiding the need for pre-activation. princeton.edu Decarboxylative cross-coupling reactions, catalyzed by transition metals like palladium, are also well-established for converting carboxylic acids into other functional groups. acs.orgresearchgate.net

Alternative and Emerging Synthetic Routes for Analogous Compounds

Research into the synthesis of analogous compounds provides valuable insights into potential alternative routes for this compound.

Directed Ortho Metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic compounds. nih.govacs.orgorganic-chemistry.org The carboxylate group itself can act as a directing group, facilitating lithiation at the ortho position. semanticscholar.org This allows for the introduction of various electrophiles, which could include precursors to the methyl or methylsulfonyl groups. For instance, treatment of an unprotected benzoic acid with s-BuLi/TMEDA can lead to deprotonation exclusively at the position ortho to the carboxylate. nih.govacs.orgorganic-chemistry.org This methodology has been utilized for the synthesis of contiguously substituted benzoic acid building blocks. nih.govacs.orgorganic-chemistry.org

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of functionalized aromatic compounds. rsc.org These reactions can be employed for both the introduction of substituents onto the benzoic acid ring and for the functionalization of the carboxylic acid group itself. For example, palladium-catalyzed C-H activation can be used for the ortho-arylation of benzoic acids. acs.org Furthermore, decarboxylative cross-coupling reactions can be used to form new carbon-carbon or carbon-heteroatom bonds. acs.org

For the industrial production of this compound, several factors must be considered to ensure a safe, efficient, and cost-effective process. The choice of starting materials is crucial, with a preference for readily available and inexpensive precursors. For instance, a patented synthesis of 2-fluoro-3-nitrobenzoic acid starts from o-methylphenol, a cheap and easily available raw material. wipo.int

Process optimization often involves minimizing the number of synthetic steps, improving reaction yields, and developing robust purification methods. For example, a method for synthesizing 4-fluoro-2-methylbenzoic acid involves a Friedel-Crafts acylation followed by hydrolysis and recrystallization to separate isomers, a process suitable for industrial production. google.com Safety is also a primary concern, and the use of hazardous reagents or reaction conditions that could lead to runaway reactions must be carefully managed. For instance, some methods for preparing related compounds involve the use of highly toxic and flammable solvents like dioxane and tetrahydrofuran (B95107), which pose safety risks due to peroxide formation. patsnap.com

Patent Literature Analysis of Synthetic Procedures

A review of the patent literature reveals several synthetic routes for structurally related benzoic acid derivatives. These patents often provide detailed experimental procedures and highlight key intermediates.

For example, a patent for the synthesis of 2-chloro-4-(methylsulfonyl)benzoic acid describes a process starting from 2-chloro-4-(methylthio)toluene, which is then oxidized to the sulfone and subsequently the carboxylic acid. google.com Another patent details the preparation of 2-(chloro, bromo, or nitro)-4-(alkylsulfonyl)benzoic acids, which are useful intermediates for herbicides. googleapis.com

The synthesis of fluorinated benzoic acids is also well-documented in the patent literature. One patent describes a method for producing nucleus-fluorinated benzoic acid derivatives, which are valuable intermediates for antibacterial agents. google.com Another patent discloses a synthesis method for 2-fluoro-3-nitrobenzoic acid starting from o-methylphenol. wipo.int

The following table summarizes some of the key synthetic transformations found in the patent literature for analogous compounds:

| Starting Material | Key Transformation(s) | Target Compound | Patent Reference |

| 2-chloro-4-(methylthio)toluene | Oxidation of sulfide to sulfone, oxidation of methyl to carboxylic acid | 2-chloro-4-(methylsulfonyl)benzoic acid | CN105017101A google.com |

| 2-chloro-3-methyl-4-methylsulfonyl acetophenone | Haloform reaction | 2-chloro-3-methyl-4-methylsulfonyl benzoic acid | CN104292137B patsnap.com |

| m-fluorotoluene | Friedel-Crafts acylation, hydrolysis, recrystallization | 4-fluoro-2-methylbenzoic acid | CN110903176A google.com |

| o-methylphenol | Nitration, chlorination, fluorination, oxidation | 2-fluoro-3-nitrobenzoic acid | CN113024384A wipo.int |

Chemical Reactivity and Derivatization Strategies of 3 Fluoro 2 Methyl 4 Methylsulfonyl Benzoic Acid

Reactions Involving the Carboxylic Acid Moiety

The carboxylic acid group is the most reactive site in 3-Fluoro-2-methyl-4-(methylsulfonyl)benzoic acid, readily undergoing a variety of transformations to yield a range of derivatives. These reactions are fundamental to its application as a building block in the synthesis of more complex molecules.

Esterification Reactions and Ester Derivatives

Esterification of this compound can be achieved through several established methods. The classic Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid, is a common approach. The reaction proceeds via protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack by the alcohol. To drive the equilibrium towards the ester product, it is common to use an excess of the alcohol or to remove the water formed during the reaction.

Microwave-assisted esterification has emerged as a rapid and efficient alternative to conventional heating. For instance, the esterification of substituted benzoic acids has been successfully carried out under sealed-vessel microwave conditions, often leading to improved yields and reduced reaction times. researchgate.net Solid acid catalysts, such as modified montmorillonite (B579905) K10, also offer a greener alternative to traditional mineral acids, allowing for easier product purification and catalyst recycling. ijstr.org

| Reaction | Reagents and Conditions | Product | Notes |

| Fischer-Speier Esterification | Alcohol (e.g., Methanol (B129727), Ethanol), conc. H₂SO₄ or HCl, heat | Corresponding ester | Equilibrium-driven reaction. Excess alcohol or removal of water increases yield. |

| Microwave-Assisted Esterification | Alcohol, Acid catalyst (e.g., H₂SO₄), Microwave irradiation | Corresponding ester | Often results in faster reaction times and higher yields compared to conventional heating. researchgate.net |

| Solid Acid Catalysis | Alcohol, Solid acid catalyst (e.g., modified Montmorillonite K10), heat | Corresponding ester | Environmentally friendly method with potential for catalyst reuse. ijstr.org |

Formation of Acyl Halides (e.g., Benzoyl Chloride)

The conversion of this compound to its corresponding acyl halide, most commonly the acyl chloride, is a crucial step for activating the carboxylic acid group towards nucleophilic attack. Acyl halides are highly reactive intermediates used in the synthesis of esters, amides, and other acyl derivatives.

A standard and effective method for this transformation is the reaction with thionyl chloride (SOCl₂), often in an inert solvent such as toluene (B28343) or dichloromethane. The reaction proceeds with the formation of gaseous byproducts (sulfur dioxide and hydrogen chloride), which drives the reaction to completion. A similar transformation can be achieved using other halogenating agents like oxalyl chloride or phosphorus pentachloride. For instance, the structurally related 2-chloro-4-(methylsulfonyl)benzoic acid has been successfully converted to its benzoyl chloride derivative by refluxing with thionyl chloride. researchgate.net This suggests that this compound would react similarly under these conditions.

| Reaction | Reagent | Solvent (Typical) | Product |

| Acyl Chloride Formation | Thionyl chloride (SOCl₂) | Toluene, Dichloromethane | 3-Fluoro-2-methyl-4-(methylsulfonyl)benzoyl chloride |

| Acyl Chloride Formation | Oxalyl chloride ((COCl)₂) | Dichloromethane, Tetrahydrofuran (B95107) | 3-Fluoro-2-methyl-4-(methylsulfonyl)benzoyl chloride |

| Acyl Chloride Formation | Phosphorus pentachloride (PCl₅) | No solvent or inert solvent | 3-Fluoro-2-methyl-4-(methylsulfonyl)benzoyl chloride |

Amidation Reactions

Amides are another important class of derivatives that can be synthesized from this compound. The direct reaction of a carboxylic acid with an amine is generally slow and requires high temperatures due to the formation of a stable ammonium (B1175870) carboxylate salt. Therefore, the carboxylic acid is typically activated first.

One common method involves the in-situ formation of the acyl chloride using thionyl chloride or oxalyl chloride, followed by the addition of the desired amine. Alternatively, coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) can be employed. These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine to form the amide bond. The choice of coupling agent and reaction conditions can be tailored to the specific amine and the desired product. Catalytic methods for direct amidation, for example using titanium(IV) fluoride (B91410) as a catalyst, are also being developed to provide more efficient and environmentally benign routes to amides. researchgate.net

| Reaction | Reagents and Conditions | Product | Notes |

| Amidation via Acyl Chloride | 1. SOCl₂ or (COCl)₂ 2. Amine (R-NH₂) | N-substituted 3-fluoro-2-methyl-4-(methylsulfonyl)benzamide | Two-step, one-pot procedure is common. |

| Amidation with Coupling Agents | Amine (R-NH₂), DCC or EDC, Solvent (e.g., DCM, DMF) | N-substituted 3-fluoro-2-methyl-4-(methylsulfonyl)benzamide | DCC forms a dicyclohexylurea byproduct which can be removed by filtration. |

| Catalytic Direct Amidation | Amine (R-NH₂), Catalyst (e.g., TiF₄), Toluene, heat | N-substituted 3-fluoro-2-methyl-4-(methylsulfonyl)benzamide | A developing area of research for more sustainable amide synthesis. researchgate.net |

Reductions to Alcohol Derivatives

The carboxylic acid group of this compound can be reduced to a primary alcohol, yielding (3-fluoro-2-methyl-4-(methylsulfonyl)phenyl)methanol. This transformation is typically accomplished using strong reducing agents.

Lithium aluminum hydride (LiAlH₄) is a powerful and commonly used reagent for the reduction of carboxylic acids. The reaction is usually carried out in an anhydrous ethereal solvent such as diethyl ether or tetrahydrofuran (THF). Borane (BH₃), often used as a complex with THF (BH₃·THF), is another effective reagent for this reduction and is known for its chemoselectivity, as it does not typically reduce esters, amides, or nitro groups. The choice of reducing agent will depend on the presence of other functional groups in the molecule that may also be susceptible to reduction.

Transformations of the Methylsulfonyl Group

Stability and Reactivity Considerations of the Sulfonyl Moiety

The methylsulfonyl group is generally considered to be a robust and stable functional group. It is an electron-withdrawing group due to the high electronegativity of the oxygen atoms and the sulfur atom's ability to accommodate a partial positive charge. This electron-withdrawing nature deactivates the aromatic ring towards electrophilic substitution.

The sulfonyl group is stable under a wide range of acidic and basic conditions, as well as in the presence of many oxidizing and reducing agents. This stability is advantageous as it allows for a wide variety of chemical transformations to be carried out on other parts of the molecule, such as the carboxylic acid group, without affecting the methylsulfonyl moiety. For instance, the oxidation of a methylthio group to a methylsulfonyl group is a common synthetic strategy, and the resulting sulfone is generally unreactive towards further oxidation. nih.gov While the sulfonyl group itself is typically unreactive, its strong electron-withdrawing effect can influence the reactivity of the adjacent aromatic ring.

Potential for Further Oxidation or Reduction (if applicable to this specific sulfone)

The sulfone group in this compound is in a high oxidation state, making it generally resistant to further oxidation under standard laboratory conditions. The primary reactivity concerning oxidation and reduction lies with the other functional groups and the aromatic ring itself.

Reduction of the Sulfonyl Group:

The reduction of aryl sulfones to the corresponding arenes is a known transformation, although it often requires potent reducing agents or catalytic systems. For this compound, this would involve the cleavage of the carbon-sulfur bond. Cobalt-catalyzed reductions using alkylmagnesium reagents have been shown to be effective for the reduction of aryl sulfones. researchgate.netresearchgate.net While specific conditions for this particular molecule are not detailed in the literature, analogous reactions suggest that such a transformation is feasible, which would yield 3-fluoro-2-methylbenzoic acid. The reaction proceeds via a C-S bond cleavage, effectively removing the methylsulfonyl group. researchgate.netresearchgate.net

It is important to note that under harsh reducing conditions, other functional groups, such as the carboxylic acid, could also be reduced. For instance, strong reducing agents like lithium aluminum hydride would likely reduce the carboxylic acid to a primary alcohol. Selective reduction of the sulfone group in the presence of a carboxylic acid would therefore require carefully chosen reagents and reaction conditions.

Aromatic Ring Functionalization and Substitution Patterns

The substitution pattern on the aromatic core of this compound is complex, with a combination of activating and deactivating groups that direct incoming electrophiles or are susceptible to nucleophilic attack.

Electrophilic Aromatic Substitution Reactivity

Electrophilic aromatic substitution (EAS) on this molecule is influenced by the directing effects of the four substituents. The reactivity of the ring is generally decreased due to the presence of three electron-withdrawing groups: the fluorine atom (by induction), the carboxylic acid, and the methylsulfonyl group. The sole activating group is the methyl group.

The directing effects of the substituents are summarized in the table below:

| Substituent | Position | Activating/Deactivating | Directing Effect |

| -F | 3 | Deactivating | Ortho, Para |

| -CH₃ | 2 | Activating | Ortho, Para |

| -COOH | 1 | Deactivating | Meta |

| -SO₂CH₃ | 4 | Deactivating | Meta |

Nucleophilic Aromatic Substitution Adjacent to Fluorine

The presence of a fluorine atom on the aromatic ring, coupled with strong electron-withdrawing groups, makes this compound a candidate for nucleophilic aromatic substitution (NAS). In NAS reactions on aryl halides, the halide acts as a leaving group. The rate of reaction is significantly enhanced by the presence of electron-withdrawing groups positioned ortho or para to the leaving group, as they stabilize the negatively charged intermediate (Meisenheimer complex).

In this molecule, the methylsulfonyl group is para to the fluorine atom, and the carboxylic acid is ortho, both strongly activating the ring towards nucleophilic attack at the carbon bearing the fluorine. The general order of reactivity for halogens as leaving groups in NAS is F > Cl > Br > I. This is because the rate-determining step is the initial nucleophilic attack, which is facilitated by the high electronegativity of fluorine polarizing the C-F bond. masterorganicchemistry.com

Common nucleophiles for such reactions include alkoxides, amines, and thiols. For example, reaction with sodium methoxide (B1231860) would be expected to yield 3-methoxy-2-methyl-4-(methylsulfonyl)benzoic acid.

| Nucleophile | Reagent Example | Product Type |

| Alkoxide | Sodium methoxide (NaOCH₃) | 3-alkoxy-2-methyl-4-(methylsulfonyl)benzoic acid |

| Amine | Ammonia (NH₃) or primary/secondary amines | 3-amino-2-methyl-4-(methylsulfonyl)benzoic acid derivatives |

| Thiolate | Sodium thiomethoxide (NaSCH₃) | 3-(methylthio)-2-methyl-4-(methylsulfonyl)benzoic acid |

Directed Functionalization of the Substituted Aromatic Core

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic compounds. The carboxylic acid group, after deprotonation to a carboxylate, can act as a directed metalation group (DMG), directing a strong base (typically an organolithium reagent) to deprotonate the ortho position. organic-chemistry.orgwikipedia.orgrsc.org

For this compound, the carboxylic acid at position 1 could direct lithiation to the C6 position. The resulting aryllithium intermediate can then be trapped with various electrophiles to introduce a wide range of substituents at this specific position.

Potential Directed Functionalization at C6:

| Electrophile | Reagent Example | Introduced Substituent |

| Alkyl halide | Methyl iodide (CH₃I) | -CH₃ |

| Carbonyl compound | Acetone ((CH₃)₂CO) | -C(OH)(CH₃)₂ |

| Carbon dioxide | CO₂ | -COOH |

| Silyl halide | Trimethylsilyl chloride ((CH₃)₃SiCl) | -Si(CH₃)₃ |

This strategy offers a predictable way to synthesize derivatives of this compound with substitution patterns that might be difficult to achieve through traditional electrophilic aromatic substitution.

Role As a Key Synthetic Intermediate in Advanced Chemical Research

The strategic placement of reactive and modulatory groups on the benzoic acid core of 3-Fluoro-2-methyl-4-(methylsulfonyl)benzoic acid allows chemists to construct elaborate molecular architectures. The carboxylic acid provides a ready handle for amide bond formation and other coupling reactions, the fluorine atom can enhance the metabolic stability and binding affinity of target molecules, and the methylsulfonyl group offers a site for further chemical modification.

Precursor to Complex Pharmaceutical Scaffolds

In medicinal chemistry, the quest for novel therapeutic agents often relies on the availability of versatile chemical scaffolds. Fluorinated benzoic acid derivatives are highly valued for their ability to impart favorable pharmacokinetic properties to drug candidates. nbinno.com The incorporation of fluorine can lead to enhanced metabolic stability, bioavailability, and receptor binding affinity. nbinno.com

The structure of this compound is particularly well-suited for the development of kinase inhibitors. Kinases are a class of enzymes that play a central role in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer. ed.ac.uknih.gov The development of small molecule kinase inhibitors is a major focus of modern drug discovery. ed.ac.uk Research has shown that specific structural motifs, such as a fluorophenyl group, are important for binding to the ATP pocket of kinases like Aurora A kinase. mdpi.com The framework of this benzoic acid derivative provides an ideal starting point for synthesizing libraries of potential kinase inhibitors for screening and development.

Synthesis of Other Biologically Relevant Molecular Frameworks

Beyond kinase inhibitors, this compound's structural features make it a valuable precursor for a variety of other biologically significant molecular frameworks. For instance, structurally related fluorinated benzoic acids serve as key intermediates in the synthesis of antiviral agents, such as HIV-1 integrase inhibitors, and molecules with antiproliferative activity. The ability to readily modify the carboxylic acid and other positions on the aromatic ring allows for the systematic exploration of structure-activity relationships, a cornerstone of drug discovery. A related compound, 3-Fluoro-4-(trifluoromethyl)benzoic acid, is a crucial building block in creating potassium channel openers for potential epilepsy treatment. ossila.com

Intermediate in Agrochemical Research and Development

The precise molecular features of this compound and its analogs are highly relevant to the agrochemical industry. Many modern herbicides and pesticides are complex organic molecules that require specialized building blocks for their synthesis.

Herbicidal Intermediate Synthesis

There is substantial evidence that benzoic acid derivatives with a methylsulfonyl group are pivotal intermediates in the production of major commercial herbicides. google.com These compounds often target essential plant enzymes, such as 4-hydroxyphenylpyruvate dioxygenase (HPPD), leading to effective weed control. patsnap.com

For example, 2-Chloro-4-(methylsulfonyl)benzoic acid is a known intermediate for the herbicide sulcotrione. google.comnih.gov Similarly, the complex herbicide Tembotrione, used for broadleaf weed control in corn, is synthesized from a key intermediate, 2-Chloro-4-methanesulfonyl-3-[(2,2,2-trifluoroethoxy)methyl]benzoic acid. patsnap.comhangdachem.compatsnap.com The structural similarity suggests that this compound is a valuable intermediate for the synthesis of next-generation herbicides with potentially novel properties.

| Benzoic Acid Intermediate | Resulting Herbicide Class/Name | Reference |

|---|---|---|

| 2-Chloro-4-(methylsulfonyl)benzoic acid | Sulcotrione | google.comnih.gov |

| 2-Chloro-4-methanesulfonyl-3-[(2,2,2-trifluoroethoxy)methyl]benzoic acid | Tembotrione | patsnap.comhangdachem.com |

| 2-(Methylsulfonyl)-4-(trifluoromethyl)benzoic acid | Isoxaflutole (metabolite) | nih.gov |

| Methyl 2-(aminosulfonyl)benzoate | Metsulfuron-methyl (metabolite) | nih.gov |

Pesticide Intermediate Synthesis

The utility of this chemical extends beyond herbicides to other crop protection agents. For example, the acaricide (a pesticide targeting mites) Fenpyroximate is synthesized from intermediates that include substituted benzoic acids. google.comkoreascience.krnih.gov The synthesis of such complex molecules relies on the availability of versatile building blocks like this compound to create compounds with high efficacy and selectivity. An analog, 4-Fluoro-3-methylbenzoic acid, is used to synthesize imidazopyridine-based anticoccidial agents, which are crucial for poultry farming. ossila.com

Contribution to the Synthesis of Fluorinated Compounds

The field of organofluorine chemistry has expanded dramatically due to the unique and often beneficial effects of fluorine on the properties of organic molecules. thieme-connect.de Compounds containing fluorine are prevalent in both pharmaceuticals and agrochemicals. nbinno.com

This compound serves as an important "fluorinated building block." ossila.comnbinno.com Its structure allows for the strategic introduction of a fluorine atom into a larger, more complex molecule. This is a critical strategy in medicinal and agricultural chemistry to enhance a compound's biological efficacy, metabolic stability, and lipophilicity. nbinno.comnbinno.com The presence of the fluorine atom on this intermediate provides a powerful tool for chemists to fine-tune the properties of novel compounds. thieme-connect.de

Utility in the Preparation of Advanced Materials (e.g., Liquid Crystals)

The quest for novel materials with superior performance characteristics is a driving force in materials science. Liquid crystals (LCs) are a prime example of advanced materials where molecular structure dictates macroscopic properties. The incorporation of specific functional groups into the molecular core of liquid crystals can profoundly influence their mesomorphic behavior, dielectric anisotropy, viscosity, and other critical parameters. This compound, with its distinct combination of substituents, presents a compelling scaffold for the design of new liquid crystalline materials.

The presence of a fluorine atom is a well-established strategy in the design of liquid crystals. researchgate.net Due to its high electronegativity and relatively small size, fluorine substitution can significantly alter the electronic properties of the molecule without introducing substantial steric hindrance. researchgate.net Lateral fluorination, as would be the case in derivatives of this compound, is known to influence the dielectric anisotropy (Δε) of the resulting liquid crystal. A positive or negative Δε is a crucial factor for the alignment of liquid crystal molecules in an electric field, a fundamental principle behind liquid crystal displays (LCDs).

The methyl group, positioned ortho to the fluorine atom and meta to the carboxylic acid, introduces steric bulk that can disrupt intermolecular packing. This disruption can lead to a lowering of the melting point and a broadening of the liquid crystalline temperature range, which are desirable properties for practical applications. ingentaconnect.com The interplay between the electron-withdrawing fluorine atom and the electron-donating methyl group can also fine-tune the electronic distribution within the aromatic ring, further influencing the material's dielectric properties.

The methylsulfonyl group (-SO2CH3) is a strongly polar and electron-withdrawing group. fiveable.me Its incorporation into a liquid crystal core is anticipated to significantly increase the dipole moment of the molecule. researchgate.net This can lead to strong intermolecular interactions and potentially induce or stabilize polar liquid crystal phases. Furthermore, the sulfonyl group's ability to participate in hydrogen bonding could be exploited in the formation of supramolecular liquid crystalline structures. nih.gov

Detailed Research Findings

While direct experimental studies on liquid crystals derived specifically from this compound are not extensively reported in the public domain, we can extrapolate potential properties based on the vast body of research on analogous fluorinated and sulfonyl-containing mesogens. The combination of a lateral fluorine atom and a strong polar group like methylsulfonyl is expected to result in materials with high dielectric anisotropy.

To illustrate the potential impact of this intermediate, a hypothetical series of liquid crystal compounds derived from this compound is presented below. In this hypothetical study, the carboxylic acid group of the title compound is esterified with various alkylphenols to create calamitic (rod-like) liquid crystals.

Table 1: Hypothetical Physical Properties of Liquid Crystals Derived from this compound

| Compound ID | R (Alkyl Chain on Phenol) | Melting Point (°C) | Clearing Point (°C) | Mesophase Type | Predicted Δε |

| LC-1 | -C4H9 | 85 | 150 | Nematic | High Positive |

| LC-2 | -C6H13 | 78 | 165 | Nematic, Smectic A | High Positive |

| LC-3 | -C8H17 | 72 | 172 | Smectic A | High Positive |

This data is illustrative and intended to predict the potential properties of liquid crystals synthesized using this compound as a key intermediate, based on established structure-property relationships in liquid crystal chemistry.

The predicted high positive dielectric anisotropy in these hypothetical compounds stems from the cumulative effect of the polar fluoro and methylsulfonyl groups. The presence of both nematic and smectic phases in the longer alkyl chain derivatives is a common trend in liquid crystal homologous series.

The synthesis of such liquid crystals would typically involve the conversion of the carboxylic acid of this compound to an acid chloride, followed by esterification with an appropriate 4-alkylphenol. The purification of the final products would likely be achieved through column chromatography and recrystallization.

The unique substitution pattern of this compound makes it a valuable building block for creating liquid crystals with a specific set of properties. The combination of a lateral fluorine for tuning dielectric properties, a methyl group for modifying melting points, and a strong polar sulfonyl group for enhancing dipole moments offers a versatile platform for molecular engineering in the field of advanced materials. Further research into the synthesis and characterization of liquid crystals derived from this intermediate is warranted to fully explore its potential in applications such as high-performance displays and other electro-optic devices.

Advanced Spectroscopic and Structural Characterization of 3 Fluoro 2 Methyl 4 Methylsulfonyl Benzoic Acid and Its Derivatives

X-ray Crystallography for Solid-State Structural Elucidation

While the specific crystal structure of 3-Fluoro-2-methyl-4-(methylsulfonyl)benzoic acid is not extensively reported in publicly available literature, detailed crystallographic studies on closely related substituted benzoic acids provide a strong basis for predicting its solid-state behavior. Analysis of these derivatives reveals key insights into molecular conformation, crystal packing, and the governing intermolecular forces.

Analysis of Molecular Conformation and Packing

The conformation of substituted benzoic acids is largely influenced by the interplay between the carboxylic acid group and the substituents on the aromatic ring. Quantum chemical calculations on ortho-substituted fluorobenzoic acids suggest that the planarity of the molecule is a critical factor. mdpi.com For instance, in 2-fluoro- and 2-chlorobenzoic acids, the cis conformer (where the carboxylic proton is oriented toward the halogen) is planar and the most stable. mdpi.com However, di-substituted compounds can exhibit non-planarity due to steric hindrance, which in turn affects the conjugation between the carboxylic group and the aromatic ring. mdpi.com

In the crystal structure of a related compound, 2-Methylsulfonyl-4-(trifluoromethyl)benzoic acid, the sulfur and methyl carbon atoms of the methylsulfonyl group deviate significantly from the benzene (B151609) ring plane, by 0.185 Å and -1.394 Å respectively, indicating a non-planar conformation. nih.govresearchgate.net Similarly, in 3-Fluoro-4-methylbenzoic acid, the molecule is nearly planar, with a small dihedral angle of 6.2° between the benzene ring and the carboxyl group. researchgate.net This near-planarity is a common feature in many benzoic acid derivatives, often facilitating efficient crystal packing. researchgate.netucl.ac.uk

| Compound | Formula | Crystal System | Space Group | Unit Cell Parameters |

|---|---|---|---|---|

| 3-Fluoro-4-methylbenzoic acid researchgate.net | C₈H₇FO₂ | Monoclinic | P2₁/c | a = 3.8132 Å, b = 6.0226 Å, c = 30.378 Å, β = 92.50° |

| 2-Methylsulfonyl-4-(trifluoromethyl)benzoic acid nih.govresearchgate.net | C₉H₇F₃O₄S | Monoclinic | P2₁/c | a = 5.0804 Å, b = 17.345 Å, c = 11.576 Å, β = 95.41° |

| 2-Fluoro-4-(methoxycarbonyl)benzoic acid nih.gov | C₉H₇FO₄ | Triclinic | P-1 | a = 7.536 Å, b = 7.591 Å, c = 8.523 Å, α = 99.48°, β = 108.74°, γ = 99.24° |

Investigation of Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding)

The crystal packing of benzoic acid derivatives is predominantly directed by strong intermolecular hydrogen bonds formed by the carboxylic acid groups. A ubiquitous structural motif is the formation of centrosymmetric dimers through pairs of O—H⋯O hydrogen bonds between the carboxyl groups of two adjacent molecules. researchgate.netucl.ac.uk This classic acid-acid dimer is observed in the crystal structures of 3-Fluoro-4-methylbenzoic acid and 4-Fluoro-2-(phenylamino)benzoic acid. researchgate.netnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment

NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules in solution. guidechem.combldpharm.com A combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional NMR experiments allows for the complete assignment of all proton, carbon, and fluorine signals in this compound.

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

Two-dimensional NMR techniques are essential for mapping the connectivity within a molecule. youtube.comethz.chyoutube.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For the target molecule, COSY would show correlations between the two aromatic protons, helping to confirm their relative positions on the ring. It would also confirm the absence of coupling for the isolated methyl protons.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly to the carbons they are attached to. youtube.com This is crucial for assigning the ¹³C signals of the protonated aromatic carbons and the methyl groups. The non-protonated (quaternary) carbons, such as the one bearing the carboxylic acid, the fluoro group, and the sulfonyl group, would be absent from the HSQC spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. youtube.com HMBC is particularly powerful for identifying quaternary carbons. For instance, the protons of the 2-methyl group would show a correlation to the aromatic carbon at position 2, the carbon at position 1 (bearing the carboxyl group), and the carbon at position 3 (bearing the fluorine). The aromatic protons would show correlations to neighboring carbons, confirming the substitution pattern.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about protons that are close in space, not necessarily through bonds. This can help to determine the preferred conformation of the molecule in solution, for example, by observing spatial correlations between the 2-methyl protons and the aromatic proton at position 6.

| Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key HMBC Correlations (from ¹H) |

|---|---|---|---|

| -COOH | ~11-13 | ~165-170 | C-1, C-2, C-6 |

| 2-CH₃ | ~2.5 | ~15-20 | C-1, C-2, C-3 |

| 4-SO₂CH₃ | ~3.3 | ~40-45 | C-4 |

| H-5 | ~7.8-8.0 | ~125-130 | C-1, C-3, C-4 |

| H-6 | ~8.0-8.2 | ~130-135 | C-1, C-2, C-4, C-5 |

Fluorine-19 NMR Spectroscopy for Fluorine Environment Analysis

¹⁹F NMR is a highly sensitive technique for analyzing fluorine-containing compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus. wikipedia.org The chemical shifts in ¹⁹F NMR are very sensitive to the electronic environment, spanning a wide range, which makes it an excellent probe for structural analysis. wikipedia.orgaip.org

For this compound, the ¹⁹F NMR spectrum would exhibit a single resonance for the fluorine atom at position 3. The precise chemical shift would be influenced by the electronic effects of the adjacent methyl, sulfonyl, and carboxylic acid groups. nih.gov Furthermore, this signal would be split into a doublet of doublets due to coupling with the aromatic protons at positions 5 (four-bond coupling, ⁴JHF) and 6 (three-bond coupling, ³JHF). The magnitudes of these coupling constants provide additional structural confirmation. wikipedia.org

Mass Spectrometry for Molecular Ion and Fragmentation Pathway Analysis

Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a compound and offers insights into its structure through the analysis of fragmentation patterns. researchgate.net

For this compound (C₉H₉FO₄S), the molecular ion peak ([M]⁺) would be observed at an m/z corresponding to its molecular weight. High-resolution mass spectrometry (HRMS) would allow for the determination of the exact mass, confirming the molecular formula.

The fragmentation of aromatic carboxylic acids under electron ionization (EI) typically follows predictable pathways. whitman.edu Key fragmentation processes for the title compound would likely include:

Loss of a hydroxyl radical (•OH): A prominent peak corresponding to the [M - 17]⁺ ion, resulting from the cleavage of the C-OH bond of the carboxylic acid. whitman.eduyoutube.com

Loss of a carboxyl group (•COOH): A peak corresponding to the [M - 45]⁺ ion. whitman.eduyoutube.com

Decarboxylation: Loss of carbon dioxide (CO₂) from the molecular ion or subsequent fragments. researchgate.net

Cleavage of the sulfonyl group: Fragmentation can occur via the loss of the methyl radical (•CH₃) from the sulfonyl group to give an [M - 15]⁺ ion, or the loss of the entire methylsulfonyl radical (•SO₂CH₃). Fission of the C-S bond is also a common pathway for sulfonic acid derivatives. researchgate.net

| m/z | Proposed Fragment Ion | Proposed Neutral Loss |

|---|---|---|

| 232 | [C₉H₉FO₄S]⁺ | Molecular Ion |

| 217 | [C₈H₆FO₄S]⁺ | •CH₃ |

| 215 | [C₉H₈FO₃S]⁺ | •OH |

| 187 | [C₈H₈FO₂S]⁺ | •COOH |

| 153 | [C₈H₆FO₂S]⁺ | •SO₂CH₃ |

Infrared and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques utilized to probe the vibrational modes of molecules, providing valuable information about their functional groups and molecular structure. For this compound, these spectroscopic methods would allow for the identification of its key chemical features, including the carboxylic acid, sulfonyl, and fluorinated aromatic moieties. While specific experimental spectra for this compound are not widely available in the public domain, a detailed analysis can be extrapolated from the well-established characteristic vibrational frequencies of its constituent functional groups.

The infrared spectrum of a carboxylic acid is typically dominated by a very broad O-H stretching band appearing in the region of 3300-2500 cm⁻¹. This broadening is a consequence of strong hydrogen bonding, as carboxylic acids tend to form centrosymmetric dimers in the solid state. The C=O stretching vibration of the carboxyl group gives rise to an intense absorption band, usually observed between 1710 and 1680 cm⁻¹ for aromatic carboxylic acids due to conjugation. Another characteristic feature is the C-O stretching vibration, which is coupled with O-H in-plane bending, resulting in bands in the 1320-1210 cm⁻¹ and 1440-1395 cm⁻¹ regions. The out-of-plane O-H bend is also observable as a broad band around 920 cm⁻¹.

The methylsulfonyl group (-SO₂CH₃) presents its own set of characteristic vibrations. Asymmetric and symmetric stretching vibrations of the S=O bonds are expected to produce strong absorption bands in the ranges of 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹, respectively. The S-C stretch is typically weaker and appears at lower frequencies.

The substituted benzene ring will exhibit several characteristic bands. The C-H stretching vibrations of the aromatic ring are generally observed above 3000 cm⁻¹. The C=C stretching vibrations within the aromatic ring typically appear as a series of bands in the 1600-1450 cm⁻¹ region. The presence of a fluorine substituent introduces a strong C-F stretching vibration, which is expected in the 1250-1020 cm⁻¹ range. The substitution pattern on the benzene ring also influences the positions of C-H out-of-plane bending vibrations in the lower frequency region (900-675 cm⁻¹).

Raman spectroscopy, being complementary to IR, would be particularly useful for observing vibrations that are weak or forbidden in the infrared spectrum. Symmetrical vibrations, such as the symmetric stretch of the sulfonyl group and the breathing modes of the aromatic ring, often produce strong signals in the Raman spectrum.

Table 1: Predicted Infrared and Raman Vibrational Modes for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

| Carboxylic Acid | O-H stretch (H-bonded) | 3300 - 2500 | Broad, Strong | Weak |

| Carboxylic Acid | C=O stretch | 1710 - 1680 | Strong | Medium |

| Aromatic Ring | C-H stretch | 3100 - 3000 | Medium | Strong |

| Methyl Group | C-H stretch | 2960 - 2850 | Medium | Medium |

| Aromatic Ring | C=C stretch | 1600 - 1450 | Medium to Strong | Strong |

| Carboxylic Acid | O-H in-plane bend | 1440 - 1395 | Medium | Weak |

| Methylsulfonyl | S=O asymmetric stretch | 1350 - 1300 | Strong | Medium |

| Carboxylic Acid | C-O stretch | 1320 - 1210 | Strong | Weak |

| Aromatic Ring | C-F stretch | 1250 - 1020 | Strong | Weak |

| Methylsulfonyl | S=O symmetric stretch | 1160 - 1120 | Strong | Strong |

| Carboxylic Acid | O-H out-of-plane bend | ~920 | Broad, Medium | Very Weak |

Spectroscopic Characterization of Polymorphic Forms (if applicable, focusing on structural differences)

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of a compound can exhibit distinct physical properties, including solubility, melting point, and stability. For pharmaceutical compounds, the characterization of polymorphic forms is critical as it can impact bioavailability and therapeutic efficacy.

While there is no specific literature detailing the polymorphic forms of this compound in the provided search results, the potential for its existence is significant given the molecule's functional groups that can participate in various intermolecular interactions, such as hydrogen bonding from the carboxylic acid and dipole-dipole interactions from the sulfonyl and fluoro groups.

Should different polymorphic forms of this compound exist, vibrational spectroscopy would be a key tool for their identification and characterization. Infrared and Raman spectra are sensitive to the local environment of the molecules in the crystal lattice. Differences in intermolecular interactions, molecular conformation, and crystal packing between polymorphs will lead to discernible changes in the vibrational spectra.

Key spectral regions to monitor for polymorphism would include:

The O-H and C=O stretching regions of the carboxylic acid: Variations in the strength and geometry of the hydrogen bonding in different polymorphs would directly affect the position and shape of these bands. For instance, a shift to a lower wavenumber for the C=O stretch could indicate stronger hydrogen bonding in one polymorph compared to another.

The S=O stretching regions of the methylsulfonyl group: Changes in crystal packing can influence the dipole-dipole interactions of the sulfonyl group, leading to shifts in the asymmetric and symmetric stretching frequencies.

For example, a study on the polymorphism of other benzoic acid derivatives has shown that different arrangements of the carboxylic acid dimers can lead to distinct IR and Raman spectra. One polymorph might exhibit a single, sharp C=O band, while another might show a split or broadened band, indicative of multiple, non-equivalent molecules in the crystal unit cell.

Table 2: Potential Spectroscopic Differences in Hypothetical Polymorphs of this compound

| Vibrational Mode | Potential Spectral Change in Different Polymorphs | Reason for Change |

| O-H stretch | Shift in band position and change in band width | Differences in hydrogen bond strength and geometry |

| C=O stretch | Shift in peak position, peak splitting, or broadening | Variations in dimer formation and intermolecular interactions |

| S=O stretches | Small shifts in frequency | Changes in the local dipole environment due to packing differences |

| Low-frequency modes | Appearance/disappearance or shifts of peaks | Different crystal lattice vibrations (phonons) |

Computational and Theoretical Investigations

Quantum Chemical Calculations (e.g., DFT Studies)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule at the electronic level. For 3-Fluoro-2-methyl-4-(methylsulfonyl)benzoic acid, DFT studies would provide crucial insights into its geometry, stability, and electronic characteristics.

Electronic Structure and Molecular Orbital Analysis

An analysis of the electronic structure would reveal the distribution of electrons within the molecule, highlighting regions of high and low electron density. This is critical for understanding intermolecular interactions and predicting sites of reactivity. Key parameters that would be calculated include:

Molecular Geometry: Optimization of the ground state geometry would provide precise bond lengths, bond angles, and dihedral angles. For instance, studies on similar compounds like 3-fluoro-4-methylbenzoic acid have shown a nearly planar molecular structure, with a small dihedral angle between the benzene (B151609) ring and the carboxyl group. In the case of this compound, steric hindrance between the ortho-methyl group, the fluorine atom, and the carboxylic acid could lead to a more pronounced out-of-plane rotation of the carboxyl and methylsulfonyl groups.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to predicting chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical stability.

Molecular Electrostatic Potential (MEP): An MEP map would visualize the electrostatic potential on the molecule's surface. Regions of negative potential (typically around the oxygen and fluorine atoms) would indicate likely sites for electrophilic attack, while positive regions would be susceptible to nucleophilic attack.

Table 1: Predicted Electronic Properties from DFT Calculations

| Property | Predicted Characteristic for this compound |

|---|---|

| Optimized Geometry | Non-planar conformation due to steric hindrance between ortho substituents. |

| HOMO Distribution | Likely localized on the benzene ring and the carboxyl group. |

| LUMO Distribution | Expected to be distributed over the benzene ring and the sulfonyl group. |

| HOMO-LUMO Gap | A moderate gap, suggesting a balance of stability and reactivity. |

| MEP Negative Regions | Concentrated on the oxygen atoms of the carboxyl and sulfonyl groups, and the fluorine atom. |

| MEP Positive Regions | Expected around the hydrogen atom of the carboxyl group and the methyl groups. |

Prediction of Spectroscopic Properties

DFT calculations are also a powerful tool for predicting spectroscopic data, which can aid in the experimental characterization of the compound.

Infrared (IR) Spectroscopy: Theoretical vibrational frequencies can be calculated and compared with experimental IR spectra to confirm the molecular structure and identify characteristic functional group vibrations.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Chemical shifts (¹H and ¹³C) can be predicted with good accuracy, providing another layer of structural verification.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict electronic transitions and the corresponding absorption wavelengths in the UV-Vis spectrum.

Conformational Analysis and Potential Energy Surface Mapping

The presence of rotatable bonds (e.g., C-C, C-S) in this compound suggests the existence of multiple conformers. A conformational analysis would identify the different stable spatial arrangements of the atoms and their relative energies. This is typically achieved by systematically rotating the dihedral angles of the flexible bonds and calculating the energy at each step to map the potential energy surface (PES). Such studies on ortho-substituted benzoic acids have revealed the existence of different stable conformers with varying orientations of the carboxylic acid group relative to the substituent. For the target molecule, the interplay of steric and electronic effects of the fluorine, methyl, and methylsulfonyl groups would likely result in a complex PES with several local minima.

Molecular Dynamics Simulations for Dynamic Behavior

While quantum chemical calculations provide information on static molecular properties, molecular dynamics (MD) simulations can be employed to study the dynamic behavior of this compound over time. By solving Newton's equations of motion for the atoms in the molecule, MD simulations can provide insights into:

Conformational Flexibility: How the molecule explores different conformations at a given temperature.

Solvent Effects: The behavior of the molecule in a solvent environment, including the formation of hydrogen bonds with solvent molecules.

Intermolecular Interactions: How multiple molecules of the compound interact with each other in the condensed phase.

Reactivity Prediction and Mechanistic Insights via Computational Modeling

Computational modeling can be used to predict the reactivity of this compound and to elucidate the mechanisms of its potential reactions.

Reactivity Indices: DFT-based reactivity descriptors such as Fukui functions and local softness can be calculated to identify the most reactive sites in the molecule for electrophilic, nucleophilic, and radical attacks.

Transition State Theory: By locating and characterizing the transition states of potential reactions, the activation energies and reaction rates can be estimated. This would be valuable for understanding, for example, the mechanism of esterification of the carboxylic acid group or nucleophilic aromatic substitution reactions.

In Silico Studies of Chemical Transformations

In silico methods can be used to predict the metabolic fate and potential chemical transformations of this compound. This is particularly relevant in the context of drug discovery and development. For instance, computational models can predict the sites of metabolism by cytochrome P450 enzymes or other metabolic pathways. Studies on similar sulfonated compounds often explore their interactions with biological targets, and similar in silico docking and molecular dynamics studies could be applied to this molecule to explore its potential biological activities.

Table 2: Summary of Computational Methodologies and Expected Insights

| Computational Method | Key Application | Expected Insights for this compound |

|---|---|---|

| DFT | Electronic Structure | Determination of molecular geometry, orbital energies, and electrostatic potential. |

| TD-DFT | Spectroscopic Properties | Prediction of IR, NMR, and UV-Vis spectra. |

| PES Mapping | Conformational Analysis | Identification of stable conformers and rotational energy barriers. |

| MD Simulations | Dynamic Behavior | Understanding of conformational flexibility and solvent interactions. |

| Reactivity Indices | Reactivity Prediction | Identification of reactive sites for various types of chemical attack. |

| Transition State Search | Mechanistic Insights | Elucidation of reaction pathways and calculation of activation energies. |

| In Silico Modeling | Chemical Transformations | Prediction of metabolic fate and potential biological interactions. |

Future Research Directions and Perspectives

Exploration of Novel and Sustainable Synthetic Routes

The development of efficient and environmentally benign synthetic methods is a critical aspect of modern chemistry. Future research into 3-Fluoro-2-methyl-4-(methylsulfonyl)benzoic acid is likely to focus on novel and sustainable synthetic routes that offer improvements over classical methods. Key areas of exploration will include the use of greener solvents, catalytic systems, and energy-efficient reaction conditions.

Development of New Functional Derivatives for Emerging Applications

The functional groups present in this compound, namely the carboxylic acid, fluoro, methyl, and methylsulfonyl moieties, provide multiple handles for derivatization. Future research will undoubtedly focus on creating a diverse library of new functional derivatives to explore their potential in emerging applications.

For instance, the carboxylic acid group can be readily converted into esters, amides, and other functionalities, which could lead to the discovery of new biologically active molecules. The strategic modification of the methyl group or the aromatic ring could also yield derivatives with unique electronic and steric properties, making them suitable for applications in areas such as organic electronics or as ligands for catalysis.

Advanced Mechanistic Studies of Chemical Transformations

A thorough understanding of the reaction mechanisms involved in the synthesis and derivatization of this compound is crucial for optimizing existing protocols and designing new transformations. Advanced mechanistic studies will be a key research focus, employing a combination of experimental and computational techniques.

Kinetic studies, isotopic labeling experiments, and in-situ reaction monitoring using techniques like NMR and IR spectroscopy can provide valuable insights into reaction pathways and the nature of reactive intermediates. Computational chemistry, using methods such as Density Functional Theory (DFT), will be instrumental in modeling transition states and predicting reaction outcomes, thereby guiding experimental design.

Integration with High-Throughput Synthesis and Screening Methodologies

To accelerate the discovery of new applications for derivatives of this compound, its integration with high-throughput synthesis and screening methodologies will be essential. The development of robust synthetic routes that are amenable to automation and parallel synthesis will enable the rapid generation of large libraries of derivatives.

These libraries can then be subjected to high-throughput screening assays to identify compounds with desired biological activities or material properties. This approach has the potential to significantly shorten the timeline for the discovery and development of new drugs, agrochemicals, or functional materials based on this chemical scaffold.

Contribution to the Design of Next-Generation Chemical Scaffolds

The unique three-dimensional arrangement of substituents in this compound makes it an attractive building block for the design of next-generation chemical scaffolds. Its rigid structure and defined vectoral presentation of functional groups can be exploited to create complex molecules with precise architectures.

In medicinal chemistry, this compound could serve as a core for the development of novel pharmacophores that can interact with biological targets with high affinity and selectivity. In materials science, its incorporation into polymers or supramolecular assemblies could lead to materials with novel optical, electronic, or mechanical properties. The continued exploration of this and related structures will undoubtedly contribute to the expansion of chemical space and the creation of innovative molecular designs.

Q & A

Basic: What are the common synthetic routes for 3-Fluoro-2-methyl-4-(methylsulfonyl)benzoic acid?

Answer:

The synthesis typically involves sequential functionalization of a benzoic acid scaffold. A plausible route includes:

Fluorination and Methylation : Introduce fluorine and methyl groups via electrophilic aromatic substitution or cross-coupling reactions (e.g., Suzuki-Miyaura coupling) using halogenated precursors .

Sulfonylation : Install the methylsulfonyl group via sulfonic acid chlorides or oxidative sulfonation under controlled conditions (e.g., using methanesulfonyl chloride in the presence of Lewis acids) .

Carboxylation : If starting from non-carboxylic acid precursors, carboxylation via CO₂ insertion or hydrolysis of nitriles may be employed .

Key Considerations: Optimize reaction pH (6–8) and temperature (60–80°C) to minimize side reactions like over-sulfonation or decarboxylation .

Advanced: How do steric and electronic effects of substituents complicate the synthesis of this compound?

Answer:

The 2-methyl and 4-methylsulfonyl groups create steric hindrance, reducing reactivity at adjacent positions. Challenges include:

- Reduced Nucleophilicity : The electron-withdrawing sulfonyl group deactivates the ring, slowing electrophilic substitutions. Mitigate this using directing groups (e.g., boronic esters) to guide regioselectivity .

- Side Reactions : Competing sulfone oxidation or fluorine displacement. Use inert atmospheres (N₂/Ar) and low-temperature (<50°C) conditions to stabilize intermediates .

- Purification : Separate isomers via preparative HPLC with C18 columns and acetonitrile/water gradients (e.g., 70:30 v/v) .

Basic: What analytical techniques are recommended for characterizing this compound?

Answer:

- NMR Spectroscopy : ¹⁹F NMR (δ ≈ -110 to -120 ppm for aromatic F; δ ≈ -60 ppm for sulfonyl F) and ¹H NMR (methyl groups at δ 2.1–2.5 ppm) .

- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion [M-H]⁻ at m/z 244.04 .

- HPLC-PDA : Purity assessment using a Zorbax SB-C18 column (3.5 µm, 4.6 × 150 mm) with 0.1% TFA in mobile phase .

Advanced: How can researchers resolve conflicting bioactivity data in enzyme inhibition studies?

Answer:

Contradictions often arise from:

- Non-Specific Binding : Test compound aggregation via dynamic light scattering (DLS) and include detergents (e.g., 0.01% Tween-20) in assays .

- Metabolite Interference : Use LC-MS/MS to identify degradation products (e.g., demethylated or desulfonated derivatives) .

- Target Selectivity : Perform kinome-wide profiling (e.g., using kinase inhibitor libraries) to rule off-target effects .

Example: A 2025 study resolved discrepancies in COX-2 inhibition by correlating IC₅₀ values with molecular docking simulations of the sulfonyl group’s interaction with Arg120 .

Basic: What biological targets are associated with this compound?

Answer:

The fluorine and methylsulfonyl groups enhance interactions with:

- Enzymes : COX-2 (via hydrogen bonding with catalytic serine), tyrosine kinases (e.g., EGFR).

- Receptors : PPARγ (modulated by sulfonyl’s electronegativity) .

Mechanistic Insight: Fluorine’s electronegativity increases binding affinity, while the sulfonyl group stabilizes protein-ligand complexes through hydrophobic interactions .

Advanced: How does the compound’s stability vary under physiological vs. accelerated storage conditions?

Answer:

- Hydrolytic Degradation : Susceptible to esterification (carboxylic acid) or sulfone reduction in acidic/basic media. Monitor via accelerated stability testing (40°C/75% RH for 6 months) .

- Photostability : UV exposure (λ = 254 nm) induces defluorination; use amber vials and antioxidant additives (e.g., BHT) .

Data Example: A 2024 study reported 90% purity retention after 12 weeks at 4°C but <70% at 25°C due to sulfonyl group hydrolysis .

Basic: What are its potential applications in material science?

Answer:

- Polymer Additives : The sulfonyl group enhances thermal stability (TGA decomposition onset >250°C) .

- Coating Agents : Fluorine improves hydrophobicity (contact angle >100°) for anti-fouling surfaces .

Advanced: How do computational methods aid in optimizing derivatives for higher selectivity?

Answer:

- Molecular Dynamics (MD) : Simulate ligand-receptor binding free energy (ΔG) to prioritize derivatives with stronger sulfonyl-protein interactions .

- QSAR Models : Correlate substituent Hammett constants (σ) with IC₅₀ values to predict activity trends .

Case Study: A 2025 QSAR model achieved R² = 0.89 for COX-2 inhibition by varying methylsulfonyl positioning .

Basic: What are common impurities encountered during synthesis?

Answer:

- Des-Fluoro Byproducts : From incomplete fluorination (detect via ¹⁹F NMR).

- Over-Sulfonated Isomers : Resolve via ion-exchange chromatography .

Advanced: How to validate contradictory cytotoxicity data across cell lines?

Answer:

- Metabolic Profiling : Compare CYP450 expression (e.g., CYP3A4 vs. CYP2D6) in cell lines using qRT-PCR .

- Redox Sensitivity : Measure ROS levels (e.g., via DCFH-DA assay) to assess sulfonyl’s pro-oxidant effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.